

Assessing the drug-likeness of 3-(Furan-2-yl)phenol using computational models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Furan-2-yl)phenol

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A Comparative Guide to the In Silico Drug-Likeness of 3-(Furan-2-yl)phenol

For Researchers, Scientists, and Drug Development Professionals

In the early stages of drug discovery, computational models serve as a critical filter, identifying promising candidates and flagging molecules with unfavorable characteristics long before costly and time-consuming laboratory synthesis and testing.^{[1][2]} This guide provides a comparative assessment of the drug-likeness of **3-(Furan-2-yl)phenol**, a small molecule containing both phenol and furan moieties. Its properties are evaluated against its parent molecule, Phenol, and a well-established non-steroidal anti-inflammatory drug (NSAID), Aspirin, using a standard suite of in silico predictive models.

The evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial, as these pharmacokinetic and safety properties are a primary cause of high attrition rates in drug development.^{[3][4]} Computational tools provide rapid predictions for these properties, enabling an early and efficient screening process.^[5]

Experimental Protocols: In Silico ADMET and Drug-Likeness Assessment

This section details the standardized computational workflow used to generate the data presented in this guide. The process is designed to be reproducible using freely available web-

based tools.

1. Compound Selection and Structure Representation: The test compound, **3-(Furan-2-yl)phenol**, and two comparators, Phenol and Aspirin, were selected. Their two-dimensional structures were represented using the Simplified Molecular Input Line Entry System (SMILES) format, which is a standard input for most cheminformatics tools.

- **3-(Furan-2-yl)phenol:** c1cc(oc1)c2ccccc(c2)O
- Phenol: c1ccccc1O
- Aspirin: CC(=O)OC1=CC=CC=C1C(=O)O

2. Computational Tools: The ADMET and physicochemical properties were predicted using widely recognized and validated web-based platforms. These tools use sophisticated algorithms and models trained on large datasets to predict a molecule's behavior.[\[6\]](#)

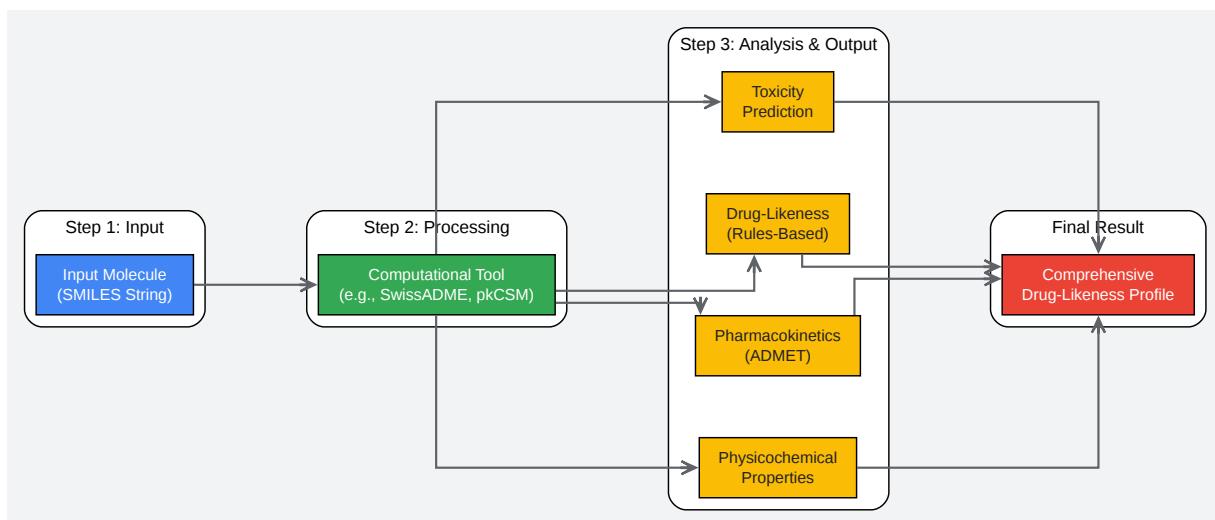
- SwissADME: A free web tool used to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[\[7\]](#)[\[8\]](#)[\[9\]](#) It provides robust predictive models for physicochemical properties and implements key drug-likeness rules.
- pkCSM: A platform that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[\[3\]](#)[\[10\]](#)[\[11\]](#) It offers quantitative predictions for parameters like absorption, distribution, metabolism, and various forms of toxicity.

3. Parameter Calculation and Interpretation: The SMILES strings for each compound were submitted to the selected servers. The following key parameters were calculated and recorded:

- Physicochemical Properties: Molecular Weight (MW), LogP (octanol-water partition coefficient), Hydrogen Bond Donors (HBD), and Hydrogen Bond Acceptors (HBA).
- Drug-Likeness Rules: Compliance with Lipinski's Rule of Five and Veber's Rule was assessed. Lipinski's rule is a guideline to evaluate if a compound has properties that would likely make it an orally active drug.[\[12\]](#)[\[13\]](#)[\[14\]](#) Veber's rule relates to oral bioavailability based on molecular flexibility and polar surface area.

- Pharmacokinetic (ADMET) Properties: Predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) enzyme inhibition, and toxicity risks were compiled.

The entire computational workflow, from molecule input to final ADMET profile generation, is visualized in the diagram below.



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Caption: A generalized workflow for in silico drug-likeness assessment.

Data Presentation and Comparison

The following tables summarize the computationally predicted properties of **3-(Furan-2-yl)phenol** in comparison with Phenol and Aspirin.

Table 1: Physicochemical Properties and Rule-Based Drug-Likeness

Parameter	3-(Furan-2-yl)phenol	Phenol	Aspirin	Drug-Likeness Guideline
Molecular Weight (g/mol)	160.17	94.11	180.16	< 500 (Lipinski)
LogP (Octanol/Water)	2.30	1.46	1.19	≤ 5 (Lipinski)
H-Bond Donors	1	1	1	≤ 5 (Lipinski)
H-Bond Acceptors	2	1	4	≤ 10 (Lipinski)
Lipinski Violations	0	0	0	≤ 1
Topological Polar Surface Area (TPSA) Å ²	33.4	20.2	63.6	≤ 140 (Veber)
Rotatable Bonds	1	0	2	≤ 10 (Veber)
Veber's Rule Compliance	Yes	Yes	Yes	Yes

Data for **3-(Furan-2-yl)phenol** is analogous to its 3-yl isomer from PubChem CID 83129664.

[15] Data for Phenol and Aspirin are from established chemical databases.

Table 2: Predicted ADMET Properties

ADMET Parameter	3-(Furan-2-yl)phenol	Phenol	Aspirin	Interpretation
GI Absorption	High	High	High	High probability of absorption from the gut.
BBB Permeant	Yes	Yes	Yes	Predicted to cross the blood-brain barrier.
P-gp Substrate	No	No	No	Not likely to be actively removed from cells by P-glycoprotein.
CYP1A2 Inhibitor	Yes	No	No	Potential to interfere with the metabolism of other drugs.
CYP2C9 Inhibitor	Yes	No	No	Potential to interfere with the metabolism of other drugs.
CYP3A4 Inhibitor	No	No	No	Low potential to interfere with a major drug-metabolizing enzyme.
AMES Toxicity	No	No	No	Predicted to be non-mutagenic.
hERG I Inhibitor	No	No	No	Low risk of cardiotoxicity.
Hepatotoxicity	Yes	Yes	Yes	Potential risk of liver toxicity.

ADMET data are predictive values generated by computational models like pkCSM and SwissADME.[6][16]

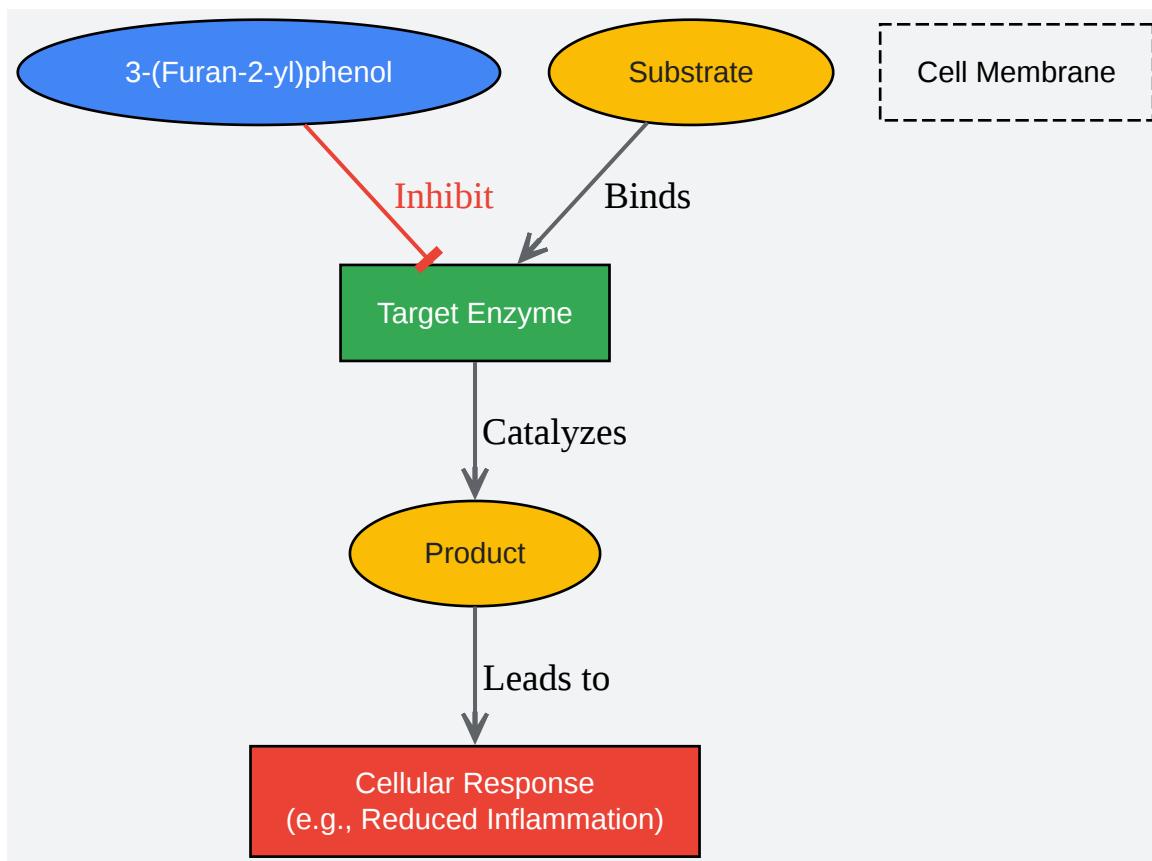
Analysis and Discussion

Based on the computational data, **3-(Furan-2-yl)phenol** exhibits a promising drug-like profile.

- Rule-Based Assessment: The molecule fully complies with both Lipinski's Rule of Five and Veber's Rule, with zero violations.[12][17] Its molecular weight, lipophilicity (LogP), and hydrogen bonding capacity fall well within the accepted ranges for orally bioavailable drugs. This suggests that the molecule has a favorable size and polarity for passive absorption through the gut wall.
- Pharmacokinetics (ADMET): The compound is predicted to have high gastrointestinal absorption and the ability to permeate the blood-brain barrier. Its status as a non-substrate for P-glycoprotein is advantageous, as it implies lower chances of being actively effluxed from target cells. However, the predicted inhibition of CYP1A2 and CYP2C9 enzymes is a potential liability. Cytochrome P450 enzymes are critical for drug metabolism, and their inhibition can lead to adverse drug-drug interactions.
- Toxicity Concerns: While predicted to be non-mutagenic (AMES negative) and have a low risk of cardiotoxicity (hERG negative), the model predicts a risk of hepatotoxicity. This is not unexpected, as both the phenol and furan moieties are known structural alerts that can be metabolized into reactive intermediates.[18] The phenol group can be oxidized to form quinones, and the furan ring can undergo epoxidation, both of which can lead to cellular damage.[18]

Hypothetical Mechanism of Action

While the specific biological targets of **3-(Furan-2-yl)phenol** are not defined, many small phenolic molecules exert their effects by interacting with cellular signaling pathways. A potential mechanism could involve the inhibition of a key intracellular enzyme.



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Caption: Hypothetical inhibition of a target enzyme by **3-(Furan-2-yl)phenol**.

Conclusion

The in silico assessment of **3-(Furan-2-yl)phenol** reveals a molecule with excellent rule-based drug-like properties and favorable absorption characteristics. It successfully passes the initial filters that often eliminate less promising candidates. However, the computational analysis also raises two key areas for further investigation: potential drug-drug interactions via inhibition of CYP enzymes and a risk of hepatotoxicity, which may be linked to its furan and phenol substructures.

This guide demonstrates the power of computational models to provide a multi-faceted preliminary assessment of a drug candidate. While **3-(Furan-2-yl)phenol** shows promise, these data underscore the necessity of subsequent *in vitro* and *in vivo* experiments to validate the predicted ADMET profile and explore its therapeutic potential.

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- To cite this document: BenchChem. [Assessing the drug-likeness of 3-(Furan-2-yl)phenol using computational models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6326635#assessing-the-drug-likeness-of-3-furan-2-yl-phenol-using-computational-models]

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